molecular formula C14H19N3O2S B14927874 N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-4-methylbenzenesulfonamide

N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-4-methylbenzenesulfonamide

Cat. No.: B14927874
M. Wt: 293.39 g/mol
InChI Key: ZZIOSUDOMVLQMM-UHFFFAOYSA-N
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Description

N~1~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a pyrazole ring, an ethyl group, and a benzenesulfonamide moiety. Sulfonamides are known for their wide range of biological activities and are commonly used in medicinal chemistry.

Properties

Molecular Formula

C14H19N3O2S

Molecular Weight

293.39 g/mol

IUPAC Name

N-[1-(2-ethylpyrazol-3-yl)ethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H19N3O2S/c1-4-17-14(9-10-15-17)12(3)16-20(18,19)13-7-5-11(2)6-8-13/h5-10,12,16H,4H2,1-3H3

InChI Key

ZZIOSUDOMVLQMM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(C)NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE typically involves the condensation of 1-ethyl-1H-pyrazole-5-carbaldehyde with 4-methylbenzenesulfonamide under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, and the mixture is heated to reflux. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N~1~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial and anti-inflammatory properties.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N1-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE involves the inhibition of specific enzymes by binding to their active sites. This binding interferes with the enzyme’s normal function, leading to a decrease in the production of certain metabolites. The molecular targets include enzymes involved in metabolic pathways, such as dihydropteroate synthase .

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[1-(1-METHYL-1H-PYRAZOL-5-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE
  • N~1~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE
  • N~1~-[1-(1-ETHYL-1H-IMIDAZOL-5-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE

Uniqueness

N~1~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

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